molecular formula C26H30N4O4 B11496447 3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione

3-[4-(4-Methoxyphenyl)piperazin-1-yl]-1-[4-(2-oxopyrrolidin-1-yl)benzyl]pyrrolidine-2,5-dione

Cat. No.: B11496447
M. Wt: 462.5 g/mol
InChI Key: UIQLPQULNKHRDJ-UHFFFAOYSA-N
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Description

3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PYRROLIDINE-2,5-DIONE is a complex organic compound that features a piperazine ring, a pyrrolidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PYRROLIDINE-2,5-DIONE typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the methoxyphenyl group and the pyrrolidine ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted piperazine derivatives.

Scientific Research Applications

3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PYRROLIDINE-2,5-DIONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(4-BROMOPHENYL)PIPERAZIN-1-YL]-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PYRROLIDINE-2,5-DIONE
  • 3-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PYRROLIDINE-2,5-DIONE

Uniqueness

The uniqueness of 3-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-1-{[4-(2-OXOPYRROLIDIN-1-YL)PHENYL]METHYL}PYRROLIDINE-2,5-DIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C26H30N4O4

Molecular Weight

462.5 g/mol

IUPAC Name

3-[4-(4-methoxyphenyl)piperazin-1-yl]-1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C26H30N4O4/c1-34-22-10-8-20(9-11-22)27-13-15-28(16-14-27)23-17-25(32)30(26(23)33)18-19-4-6-21(7-5-19)29-12-2-3-24(29)31/h4-11,23H,2-3,12-18H2,1H3

InChI Key

UIQLPQULNKHRDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3CC(=O)N(C3=O)CC4=CC=C(C=C4)N5CCCC5=O

Origin of Product

United States

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